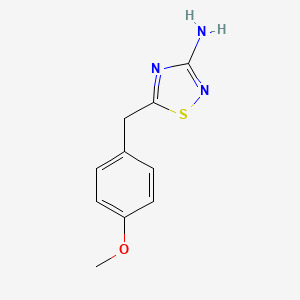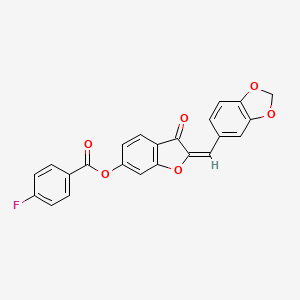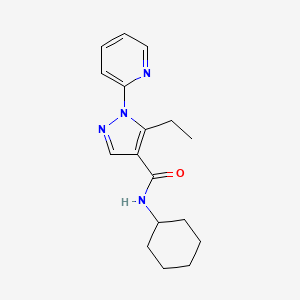
5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxybenzyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzylamine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Heptyl-3-(4-methoxybenzyl)-4H-1,2,4-triazole-5-one
- 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole
Uniqueness
5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties compared to other similar compounds. The methoxybenzyl group also contributes to its unique reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C10H11N3OS |
|---|---|
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
5-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C10H11N3OS/c1-14-8-4-2-7(3-5-8)6-9-12-10(11)13-15-9/h2-5H,6H2,1H3,(H2,11,13) |
Clave InChI |
ADZRLNAEAFCNMX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC2=NC(=NS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B13369151.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide](/img/structure/B13369164.png)
![3-(1-adamantyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369166.png)
![Ethyl 1-[2-(3-chlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B13369167.png)
![2-[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine](/img/structure/B13369170.png)

![5-[1-(methylsulfonyl)piperidin-3-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B13369184.png)
![N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide](/img/structure/B13369185.png)
![7-{[2-(Diethylamino)ethyl]amino}-1-ethyl-6,8-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B13369188.png)

![8-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B13369195.png)

![2-[5-(1,4-benzodioxan-2-yl)-4h-1,2,4-triazol-3-ylthio]-N-(2-methoxyphenyl)acetamide](/img/structure/B13369206.png)

